4-Nitropiperidine
CAS No.: 890853-07-3
Cat. No.: VC8148237
Molecular Formula: C5H10N2O2
Molecular Weight: 130.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890853-07-3 |
|---|---|
| Molecular Formula | C5H10N2O2 |
| Molecular Weight | 130.15 g/mol |
| IUPAC Name | 4-nitropiperidine |
| Standard InChI | InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2 |
| Standard InChI Key | OWXZCNQZUBIVHN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1[N+](=O)[O-] |
| Canonical SMILES | C1CNCCC1[N+](=O)[O-] |
Introduction
Structural and Nomenclature Considerations
Piperidine vs. Pyridine Frameworks
Piperidine (C₅H₁₁N) is a six-membered saturated heterocycle with one nitrogen atom, while pyridine (C₅H₅N) is an aromatic six-membered ring with a single nitrogen. Nitration at the 4-position of piperidine would yield 4-Nitropiperidine, but no synthesis or characterization data for this compound exists in the provided sources . By contrast, 4-Nitropyridine and its N-oxide are well-documented, with established synthetic pathways and applications .
4-Nitropyridine N-Oxide: Synthesis and Properties
Synthesis Pathways
4-Nitropyridine N-oxide (C₅H₄N₂O₃) is synthesized via nitration of pyridine N-oxide. Pyridine itself resists direct electrophilic nitration due to electron-deficient aromaticity, but its N-oxide derivative activates the ring for nitration at the 4-position . The reaction typically employs mixed acids (HNO₃/H₂SO₄) under controlled conditions to avoid polynitration .
Key Reaction:
This step is highly exothermic and benefits from microreactor technology to improve safety and yield .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 140.1 g/mol | |
| Melting Point | 159–162 °C | |
| Density | 1.5657 (estimated) | |
| Solubility | Soluble in DMSO; insoluble in water | |
| pKa | -1.37 (predicted) |
The electron-withdrawing nitro group and N-oxide moiety create a polarized structure, confirmed by gas-phase electron diffraction and DFT calculations . The N→O semipolar bond length shortens compared to non-nitrated pyridine N-oxide, indicating enhanced electron withdrawal .
4-Nitropyridine: Derivative Synthesis and Applications
Reduction of 4-Nitropyridine N-Oxide
4-Nitropyridine (C₅H₄N₂O₂) is produced by reducing 4-Nitropyridine N-oxide. A continuous flow method using phosphorus trichloride (PCl₃) in acetonitrile achieves an 83% yield at 50°C :
Continuous Flow Synthesis :
-
Nitration: Pyridine N-oxide → 4-Nitropyridine N-oxide (mixed acid, microreactor).
-
Reduction: 4-Nitropyridine N-oxide + PCl₃ → 4-Nitropyridine (residence time: 5 min).
Properties of 4-Nitropyridine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 124.1 g/mol | |
| Melting Point | 49–50 °C | |
| Boiling Point | 85 °C (15 Torr) | |
| pKa | 1.61 (25°C) |
The compound’s low pKa reflects strong electron withdrawal by the nitro group, enhancing reactivity toward nucleophilic substitution .
Applications of 4-Nitropyridine Derivatives
Pharmaceutical and Agricultural Intermediates
4-Nitropyridine serves as a precursor for 4-aminopyridine (a potassium channel blocker) and pesticidal agents. Its N-oxide derivative inhibits bacterial quorum sensing and Na,K-ATPase activity, suggesting biomedical potential .
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